molecular formula C22H29NO2 B2564594 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 375856-62-5

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No.: B2564594
CAS No.: 375856-62-5
M. Wt: 339.479
InChI Key: WVZSEUPGUDIELE-UHFFFAOYSA-N
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Description

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine . This interaction can modulate various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, a methylpropyl chain, and a benzylpiperidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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